molecular formula C20H10BrClO4S B2444416 7-(4-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-bromobenzoate CAS No. 327078-54-6

7-(4-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-bromobenzoate

Cat. No.: B2444416
CAS No.: 327078-54-6
M. Wt: 461.71
InChI Key: MILCYXDIVJOBKD-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-bromobenzoate is a complex organic compound that belongs to the class of benzo[d][1,3]oxathiol derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both chlorine and bromine atoms in the structure adds to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-bromobenzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-(4-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

7-(4-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-bromobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of psychiatric disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-(4-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-bromobenzoate stands out due to its unique combination of chlorine and bromine atoms, which contribute to its distinct chemical reactivity and potential biological activities. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound for further research and development .

Biological Activity

7-(4-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-bromobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the biological activities associated with this compound, including its antibacterial properties, enzyme inhibitory effects, and cytotoxicity.

Chemical Structure and Properties

The compound is characterized by its unique oxathiol structure, which contributes to its biological activity. The presence of both chlorophenyl and bromobenzoate moieties enhances its interaction with biological targets.

Antibacterial Activity

Studies have shown that derivatives of oxathiols exhibit significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Comments
Staphylococcus aureus62.5 µg/mLStrong activity
Escherichia coli125 µg/mLModerate activity
Salmonella typhi250 µg/mLModerate activity

These results suggest that the compound could serve as a lead for developing new antibacterial agents.

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor for key enzymes involved in various physiological processes. Notably, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease:

Enzyme IC50 Value (µM) Reference Compound
Acetylcholinesterase (AChE)2.14 ± 0.003Thiourea (IC50 = 21.25 µM)
Urease1.13 ± 0.003Thiourea (IC50 = 21.25 µM)

These findings indicate that the compound has strong potential as a therapeutic agent targeting neurological disorders and conditions related to urea metabolism.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines reveal that while some derivatives exhibit cytotoxic effects, others show low toxicity profiles:

Compound Cell Line Concentration (µM) Viability (%)
7-(4-Chlorophenyl)...L92910092%
A54950104%
HepG220068%

The data suggest that certain concentrations may enhance cell viability rather than induce cytotoxicity, highlighting the need for further investigation into the therapeutic index of these compounds.

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of oxathiols to explore their biological activities:

  • Synthesis and Evaluation : A study synthesized several chalcone derivatives with similar structures and evaluated their cytotoxicity against cancer cell lines, finding promising results for further development.
  • Mechanistic Insights : Docking studies indicated that the compound interacts effectively with enzyme active sites, suggesting a mechanism for its inhibitory effects on AChE and urease.
  • Comparative Studies : Research comparing the antibacterial efficacy of oxathiol derivatives against standard antibiotics revealed that some compounds exhibited superior activity compared to traditional treatments.

Properties

IUPAC Name

[7-(4-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10BrClO4S/c21-13-5-1-12(2-6-13)19(23)25-15-9-16(11-3-7-14(22)8-4-11)18-17(10-15)27-20(24)26-18/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILCYXDIVJOBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)Br)SC(=O)O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10BrClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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